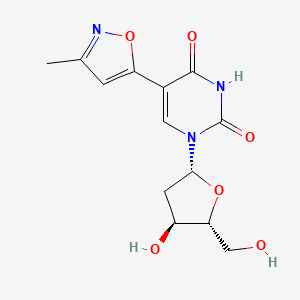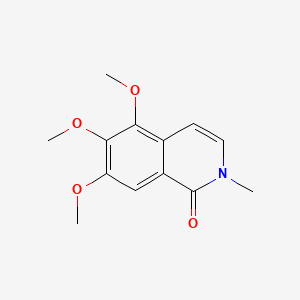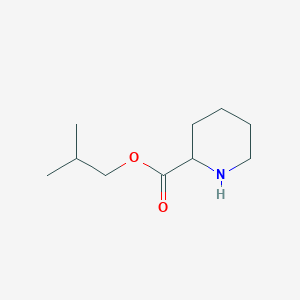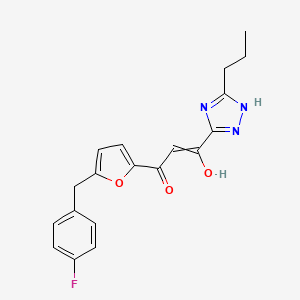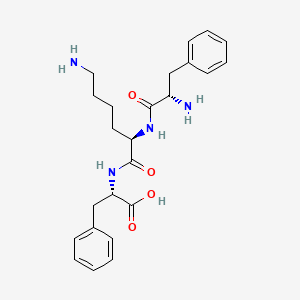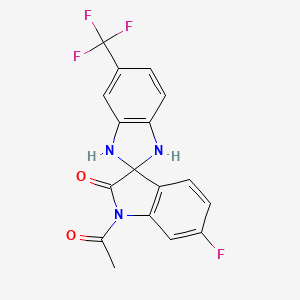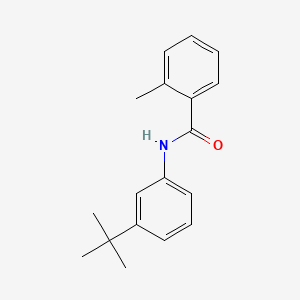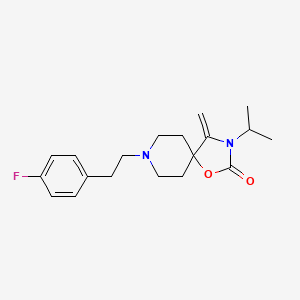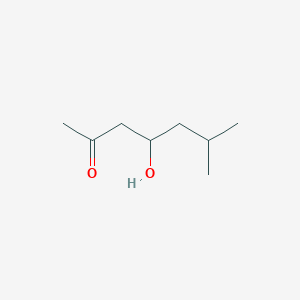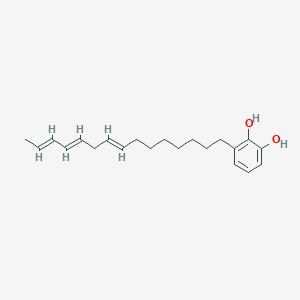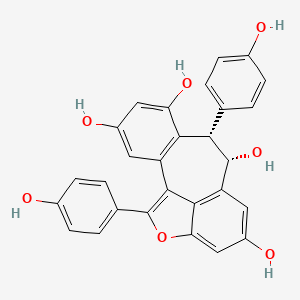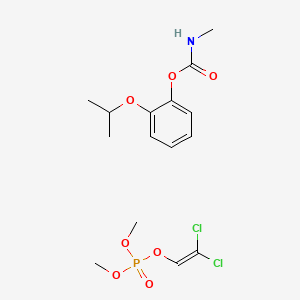
Black Flag
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Black Flag” is a term that can refer to various compounds depending on the context in the realm of chemistry, it is often associated with black phosphorus, an allotrope of phosphorus
Preparation Methods
Synthetic Routes and Reaction Conditions
Black phosphorus can be synthesized through several methods, including:
High-Pressure Synthesis: This method involves converting white phosphorus to black phosphorus under high pressure and temperature conditions.
Chemical Vapor Transport (CVT): In this method, red phosphorus is converted to black phosphorus using a transport agent like iodine at elevated temperatures.
Solution-Based Synthesis: This involves the reduction of phosphorus trichloride in the presence of a reducing agent like sodium in an organic solvent.
Industrial Production Methods
Industrial production of black phosphorus is still in its nascent stages due to the high costs and complex procedures involved. advancements in scalable production methods are being researched to make it more commercially viable.
Chemical Reactions Analysis
Types of Reactions
Black phosphorus undergoes various chemical reactions, including:
Oxidation: Black phosphorus can be oxidized to form phosphorus oxides.
Reduction: It can be reduced to form phosphine gas under certain conditions.
Substitution: Black phosphorus can undergo substitution reactions where its atoms are replaced by other elements or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and ozone.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Halogens and other electrophiles can be used for substitution reactions.
Major Products
Oxidation: Phosphorus pentoxide (P2O5)
Reduction: Phosphine (PH3)
Substitution: Various halogenated phosphorus compounds
Scientific Research Applications
Black phosphorus has a wide range of scientific research applications:
Electronics: Used in the development of field-effect transistors due to its high carrier mobility.
Optoelectronics: Utilized in photodetectors and light-emitting devices.
Biomedicine: Explored for drug delivery systems and bioimaging due to its biocompatibility.
Energy Storage: Investigated for use in batteries and supercapacitors.
Mechanism of Action
The mechanism of action of black phosphorus involves its interaction with various molecular targets and pathways:
Electronic Properties: Its unique band structure allows for efficient charge transport.
Optoelectronic Properties: The layer-dependent bandgap enables its use in a wide range of light wavelengths.
Biological Interactions: Its biocompatibility and ability to generate reactive oxygen species make it useful in medical applications.
Comparison with Similar Compounds
Black phosphorus is often compared with other phosphorus allotropes and similar materials:
Red Phosphorus: Unlike black phosphorus, red phosphorus is less reactive and has different electronic properties.
White Phosphorus: Highly reactive and toxic, making it less suitable for many applications.
Graphene: While both have high carrier mobility, black phosphorus has a tunable bandgap, making it more versatile for certain applications.
List of Similar Compounds
- Red Phosphorus
- White Phosphorus
- Graphene
- Phosphorene (few-layer black phosphorus)
Black phosphorus stands out due to its unique combination of electronic, optoelectronic, and biocompatible properties, making it a highly versatile material for various advanced applications.
Properties
CAS No. |
114269-35-1 |
|---|---|
Molecular Formula |
C15H22Cl2NO7P |
Molecular Weight |
430.2 g/mol |
IUPAC Name |
2,2-dichloroethenyl dimethyl phosphate;(2-propan-2-yloxyphenyl) N-methylcarbamate |
InChI |
InChI=1S/C11H15NO3.C4H7Cl2O4P/c1-8(2)14-9-6-4-5-7-10(9)15-11(13)12-3;1-8-11(7,9-2)10-3-4(5)6/h4-8H,1-3H3,(H,12,13);3H,1-2H3 |
InChI Key |
JEJAGQKHAKDRGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OC(=O)NC.COP(=O)(OC)OC=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


